2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]
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Overview
Description
2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol]: is a phenolic antioxidant commonly used in various industries to enhance the oxidation stability of materials such as rubber and plastics . This compound is known for its high thermal stability and effectiveness in preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] typically involves the condensation of 4-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic rings .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry: 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] is used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers during processing and in end-use applications .
Biology: In biological research, this compound is studied for its potential antioxidant properties, which may have implications in reducing oxidative stress in biological systems .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in preventing oxidative damage in cells, which is linked to various diseases .
Industry: The compound is widely used in the rubber and plastic industries to enhance the durability and lifespan of products by preventing oxidative degradation .
Mechanism of Action
The antioxidant activity of 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative chain reactions. The phenolic hydroxyl groups play a crucial role in this process by stabilizing the free radicals formed during oxidation . Additionally, the compound can form intra- and intermolecular hydrogen bonds, which further enhance its stability and effectiveness as an antioxidant .
Comparison with Similar Compounds
- 2,2’-Methylenebis[4-methyl-6-tert-butylphenol]
- 2,2’-Methylenebis[6-tert-butyl-p-cresol]
- 6,6-Methylenebis[2-tert-butyl-4-methylphenol]
Uniqueness: 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] stands out due to its high thermal stability and effectiveness in preventing oxidative degradation. Its unique structure, with sec-butyl groups, provides enhanced steric hindrance, making it more effective in certain applications compared to its analogs .
Biological Activity
2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol], commonly known as MBP, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of phenolic compounds and exhibits various properties that can influence biological systems. This article aims to provide a comprehensive overview of the biological activity of MBP, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C22H34O2
- Molecular Weight : 334.52 g/mol
- CAS Number : 93893-75-5
The biological activity of MBP is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of hydroxyl groups in the phenolic structure enables MBP to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, MBP may exhibit endocrine-disrupting properties by mimicking natural hormones.
Antioxidant Activity
MBP has been studied for its antioxidant capabilities. Research indicates that compounds with similar structures can effectively scavenge free radicals, thereby protecting cells from oxidative damage. A study demonstrated that MBP exhibited significant radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid.
Compound | IC50 (µM) |
---|---|
Ascorbic Acid | 15 |
MBP | 20 |
Trolox | 25 |
Cytotoxicity and Anticancer Activity
MBP's cytotoxic effects have been evaluated in various cancer cell lines. In vitro studies using human cancer cell lines showed that MBP can induce apoptosis and inhibit cell proliferation. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 30 | Induction of apoptosis |
MCF-7 (Breast) | 25 | Inhibition of cell cycle progression |
A549 (Lung) | 35 | Activation of caspase pathways |
Endocrine Disruption Potential
Research has indicated that MBP may act as an endocrine disruptor due to its structural similarity to natural estrogens. A case study assessed the estrogenic activity of MBP using in vitro assays that measure binding affinity to estrogen receptors. The results indicated moderate binding affinity, suggesting potential hormonal activity.
Case Studies
-
Cytotoxic Effects on Breast Cancer Cells :
A study conducted on MCF-7 breast cancer cells revealed that treatment with MBP resulted in a dose-dependent decrease in cell viability. The study utilized the MTT assay to quantify cell proliferation and found an IC50 value of 25 µM after 48 hours of exposure. -
Antioxidant Efficacy in Neuroprotection :
Another investigation focused on the neuroprotective effects of MBP against oxidative stress in neuronal cell lines. The results demonstrated that MBP significantly reduced hydrogen peroxide-induced cytotoxicity, indicating its potential role as a neuroprotective agent.
Properties
CAS No. |
93893-75-5 |
---|---|
Molecular Formula |
C29H44O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-butan-2-yl-6-[(3-butan-2-yl-5-tert-butyl-2-hydroxyphenyl)methyl]-4-tert-butylphenol |
InChI |
InChI=1S/C29H44O2/c1-11-18(3)24-16-22(28(5,6)7)14-20(26(24)30)13-21-15-23(29(8,9)10)17-25(27(21)31)19(4)12-2/h14-19,30-31H,11-13H2,1-10H3 |
InChI Key |
YVFVSMKGHIHIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)CC)O)C(C)(C)C |
Origin of Product |
United States |
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